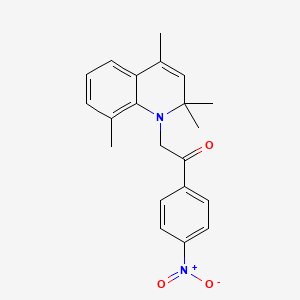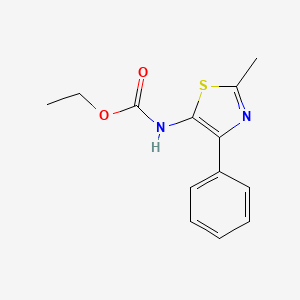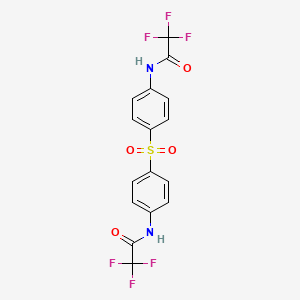
1-(4-nitrophenyl)-2-(2,2,4,8-tetramethyl-1(2H)-quinolinyl)ethanone
描述
1-(4-nitrophenyl)-2-(2,2,4,8-tetramethyl-1(2H)-quinolinyl)ethanone, also known as NQO1, is a synthetic compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a potent inducer of the enzyme NAD(P)H quinone oxidoreductase 1 (NQO1), which has been implicated in a variety of cellular processes, including detoxification of xenobiotics, protection against oxidative stress, and regulation of cell growth and differentiation.
科学研究应用
1-(4-nitrophenyl)-2-(2,2,4,8-tetramethyl-1(2H)-quinolinyl)ethanone has been extensively studied for its potential applications in scientific research. One of the primary applications of this compound is as an inducer of the enzyme this compound. This enzyme is involved in the detoxification of xenobiotics and is also important in protecting against oxidative stress. By inducing the expression of this compound, this compound has been shown to have potential therapeutic applications in a variety of diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
作用机制
The mechanism of action of 1-(4-nitrophenyl)-2-(2,2,4,8-tetramethyl-1(2H)-quinolinyl)ethanone involves the induction of the enzyme this compound. This enzyme is involved in the detoxification of xenobiotics and is also important in protecting against oxidative stress. By inducing the expression of this compound, this compound can reduce oxidative stress and inflammation, which are implicated in a variety of diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. These effects include the induction of the enzyme this compound, which is involved in the detoxification of xenobiotics and protection against oxidative stress. This compound has also been shown to reduce oxidative stress and inflammation, which are implicated in a variety of diseases. Additionally, this compound has been shown to have potential anticancer properties, as it can induce apoptosis in cancer cells.
实验室实验的优点和局限性
One of the main advantages of using 1-(4-nitrophenyl)-2-(2,2,4,8-tetramethyl-1(2H)-quinolinyl)ethanone in lab experiments is its ability to induce the expression of the enzyme this compound. This can be useful in studying the role of this compound in various cellular processes and diseases. Additionally, this compound has been shown to have potential therapeutic applications in a variety of diseases, making it a promising target for drug development.
One of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to be toxic at high concentrations, which can limit its use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret the results of experiments.
未来方向
There are several future directions for research on 1-(4-nitrophenyl)-2-(2,2,4,8-tetramethyl-1(2H)-quinolinyl)ethanone. One direction is to further investigate the mechanism of action of this compound, in order to better understand its potential therapeutic applications. Another direction is to explore the use of this compound in combination with other drugs, in order to enhance its therapeutic effects. Additionally, future research could focus on the development of new derivatives of this compound, in order to improve its efficacy and reduce its toxicity.
属性
IUPAC Name |
1-(4-nitrophenyl)-2-(2,2,4,8-tetramethylquinolin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-14-6-5-7-18-15(2)12-21(3,4)22(20(14)18)13-19(24)16-8-10-17(11-9-16)23(25)26/h5-12H,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNSZPCCFNKOHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(N2CC(=O)C3=CC=C(C=C3)[N+](=O)[O-])(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3454524.png)
![5-{[5-(4-bromophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3454525.png)
![2-[4-(benzyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3454527.png)

![1-(4-bromophenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanone](/img/structure/B3454545.png)
![3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(2-bromophenyl)hydrazone]](/img/structure/B3454555.png)
![4-[2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazino]benzenesulfonamide](/img/structure/B3454558.png)

![2-({[3-(3-methylphenoxy)-5-nitrophenyl]amino}carbonyl)benzoic acid](/img/structure/B3454587.png)

![2-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3454599.png)
![4,4-dimethyl-5-(3-phenylpropanoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B3454608.png)
![8-methoxy-4,4-dimethyl-5-(phenoxyacetyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B3454616.png)
![2-[(4-methylphenyl)sulfonyl]-1,4-phenylene dibenzoate](/img/structure/B3454630.png)